3,4-dihydro-2H-pyrrol-5-amine
Overview
Description
Pyrrolidin-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound It features a five-membered ring structure with a double bond between the second and third carbon atoms and an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-(2Z)-ylideneamine can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Industrial Production Methods: Industrial production of pyrrolidin-(2Z)-ylideneamine often utilizes continuous tube or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-(2Z)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the double bond and the amine group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Pyrrolidin-(2Z)-ylideneamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, pyrrolidinones, and other nitrogen-containing heterocycles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in the anticancer activity . The compound’s unique structure allows it to fit into these binding sites, thereby modulating the activity of the target proteins.
Comparison with Similar Compounds
Pyrrolidine: A saturated heterocycle with a similar ring structure but without the double bond.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrole: An aromatic compound with a five-membered ring containing a nitrogen atom.
Uniqueness: Pyrrolidin-(2Z)-ylideneamine is unique due to the presence of the double bond and the amine group, which provide additional reactive sites compared to pyrrolidine and pyrrolidinone.
Biological Activity
Overview
3,4-Dihydro-2H-pyrrol-5-amine, also known as this compound hydrochloride, is an organic compound with the molecular formula and a molecular weight of approximately 120.58 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the amine group facilitates binding to these targets, leading to modulation of their activity. Specific pathways and effects vary depending on the context of use and the particular biological system involved.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance:
These findings suggest that structural modifications at specific positions on the pyrrole ring can significantly enhance anticancer activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study indicated that certain derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The antioxidant capacity of this compound derivatives was evaluated using the DPPH assay. The results highlighted:
Compound | DPPH Scavenging Activity (%) | EC50 (mg/mL) |
---|---|---|
Quercetin (control) | 100% | 9.97 ± 0.25 |
Compound 4b | 40% at 128 mg/mL | >128 |
Compound 4a | 14% at 128 mg/mL | >128 |
While the antioxidant activity was lower compared to quercetin, certain derivatives still exhibited notable radical scavenging capabilities .
Case Studies
- Anticancer Potential : A study investigating the cytotoxicity of various substituted γ-lactams derived from this compound found that structural variations significantly influenced their efficacy against different cancer cell lines. Notably, phenyl-substituted derivatives demonstrated enhanced selectivity and potency, indicating a promising avenue for developing new anticancer agents .
- Antimicrobial Evaluation : In a comparative analysis involving multiple derivatives of pyrrole compounds, researchers found that specific substitutions led to improved antibacterial activity against resistant strains. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMZYSKLWQXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509645 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-34-4 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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